

Akr1C3-IN-7 chemical structure and properties

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Compound of Interest

Compound Name: Akr1C3-IN-7

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In-Depth Technical Guide: Akr1C3-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Akr1C3-IN-7**, a potent and selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Chemical Structure and Properties

Akr1C3-IN-7, systematically named 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide, is a novel synthetic compound identified as a potent AKR1C3 inhibitor. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **Akr1C3-IN-7**

Property	Value	Reference
IUPAC Name	2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide	N/A
Molecular Formula	C ₂₄ H ₂₀ N ₂ O ₄	[1]
Molecular Weight	400.43 g/mol	[1]
Canonical SMILES	<chem>COC1=CC2=C(C=C1)N(C(=O)C(N(C)C2)=O)CC(=O)NC3=C</chem> <chem>C=C(C)C=C3</chem>	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO	N/A
Melting Point	Not Reported	N/A
Boiling Point	Not Reported	N/A

Biological Activity

Akr1C3-IN-7 is a highly potent and selective inhibitor of the human AKR1C3 enzyme. AKR1C3 is a critical enzyme in the biosynthesis of androgens and is overexpressed in several cancers, including castration-resistant prostate cancer, making it a key therapeutic target.

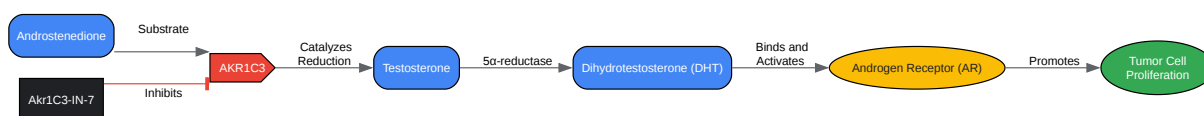
Table 2: In Vitro Biological Activity of **Akr1C3-IN-7**

Parameter	Value	Cell Line/Target	Reference
AKR1C3 IC ₅₀	0.19 µM	Recombinant Human AKR1C3	[1]
Antiproliferative IC ₅₀	54.81 ± 2.47 µM	22rv1 (Prostate Cancer)	[1]

Mechanism of Action and Signaling Pathway

Akr1C3-IN-7 exerts its biological effect by directly inhibiting the enzymatic activity of AKR1C3. This enzyme is a key player in the steroidogenic pathway, catalyzing the reduction of androstenedione to testosterone. In castration-resistant prostate cancer, the intratumoral production of androgens mediated by AKR1C3 can drive tumor growth despite androgen deprivation therapy. By inhibiting AKR1C3, **Akr1C3-IN-7** effectively blocks this pathway, leading to a reduction in androgen levels within the tumor microenvironment and subsequent inhibition of cancer cell proliferation.

The diagram below illustrates the role of AKR1C3 in the androgen biosynthesis pathway and the point of intervention for **Akr1C3-IN-7**.



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Figure 1: Simplified signaling pathway of AKR1C3 in androgen biosynthesis and the inhibitory action of **Akr1C3-IN-7**.

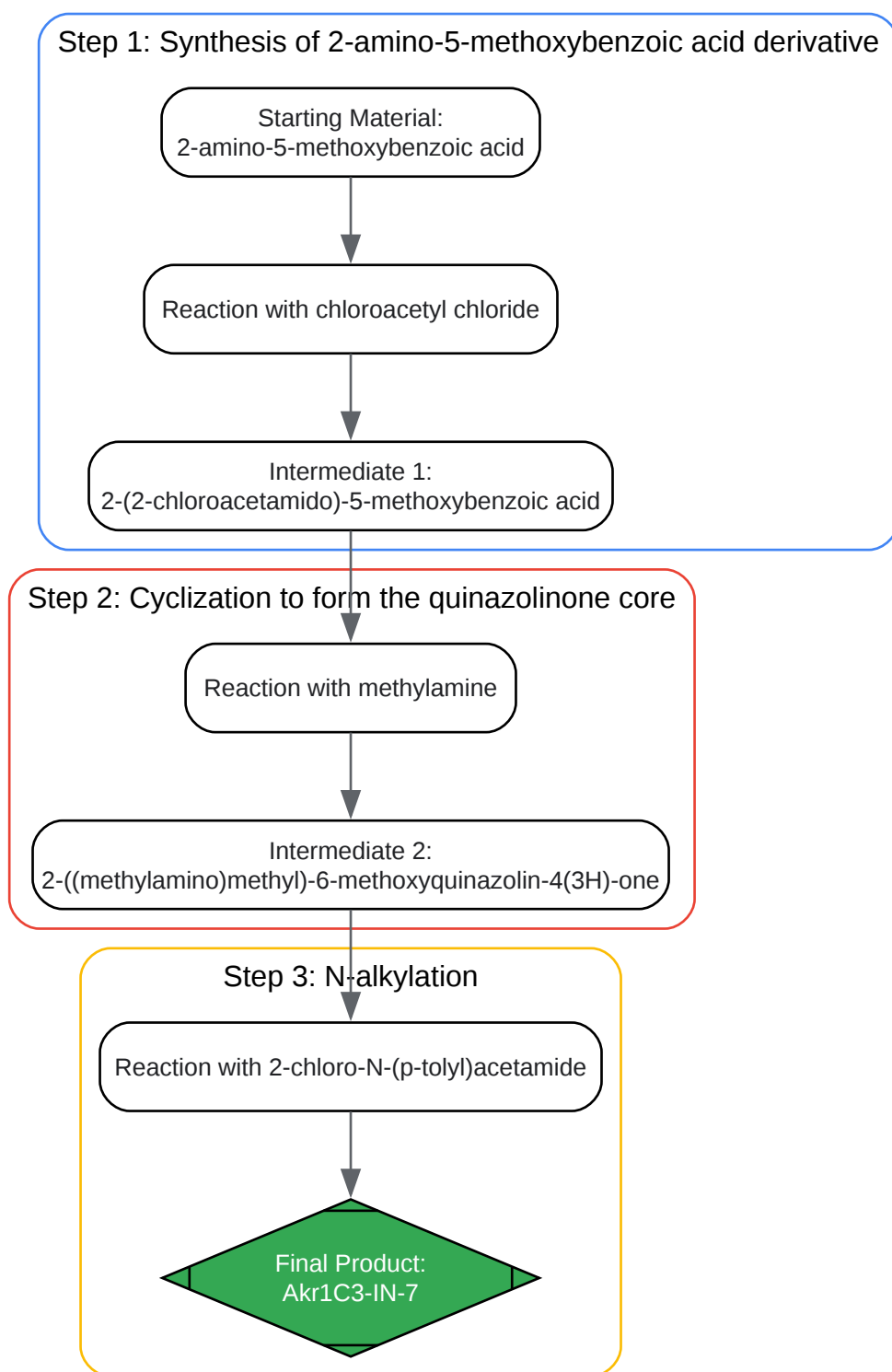
Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Akr1C3-IN-7**.

Synthesis of 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide

The synthesis of **Akr1C3-IN-7** is based on the procedures outlined by Pippione et al. (2022) for the synthesis of novel AKR1C3 inhibitors.

Experimental Workflow:



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Figure 2: General synthetic workflow for **Akr1C3-IN-7**.

Detailed Protocol:

- Step 1: Synthesis of 2-(2-chloroacetamido)-5-methoxybenzoic acid. To a solution of 2-amino-5-methoxybenzoic acid in an appropriate solvent (e.g., dioxane), chloroacetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The product is isolated by precipitation and filtration.
- Step 2: Synthesis of 2-((methylamino)methyl)-6-methoxyquinazolin-4(3H)-one. The intermediate from Step 1 is reacted with an excess of methylamine in a suitable solvent under reflux. The reaction progress is monitored by TLC. The product is isolated by evaporation of the solvent and purification by column chromatography.
- Step 3: Synthesis of 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide (**Akr1C3-IN-7**). The intermediate from Step 2 is dissolved in a polar aprotic solvent (e.g., DMF) and treated with a base (e.g., K₂CO₃) and 2-chloro-N-(p-tolyl)acetamide. The mixture is heated until the reaction is complete (monitored by TLC). The final product is isolated by extraction and purified by recrystallization or column chromatography.

AKR1C3 Inhibition Assay (Enzymatic)

The potency of **Akr1C3-IN-7** against the AKR1C3 enzyme is determined by measuring the inhibition of the NADPH-dependent reduction of a substrate.

Protocol:

- Reagents and Materials:
 - Recombinant human AKR1C3 enzyme
 - NADPH
 - Substrate (e.g., 9,10-phenanthrenequinone)
 - **Akr1C3-IN-7** (dissolved in DMSO)
 - Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
 - 96-well microplate
 - Microplate reader capable of measuring absorbance at 340 nm

- Procedure:
 - A reaction mixture containing the assay buffer, AKR1C3 enzyme, and NADPH is prepared.
 - **Akr1C3-IN-7** is added to the wells at various concentrations.
 - The reaction is initiated by the addition of the substrate.
 - The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
 - The initial reaction velocities are calculated.
 - The percent inhibition for each concentration of **Akr1C3-IN-7** is determined relative to a DMSO control.
 - The IC₅₀ value is calculated by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).

Cell Proliferation Assay

The antiproliferative activity of **Akr1C3-IN-7** is assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay.

Protocol (MTT Assay Example):

- Cell Culture:
 - 22rv1 prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Procedure:
 - Cells are seeded in a 96-well plate and allowed to adhere overnight.
 - The culture medium is replaced with fresh medium containing various concentrations of **Akr1C3-IN-7** (or DMSO as a vehicle control).
 - The cells are incubated for a specified period (e.g., 72 hours).

- MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
- A solubilization solution (e.g., DMSO or a proprietary solution) is added to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm.
- Cell viability is calculated as a percentage of the vehicle-treated control.
- The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

Akr1C3-IN-7 is a valuable research tool for studying the role of AKR1C3 in various physiological and pathological processes, particularly in the context of castration-resistant prostate cancer. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting androgen biosynthesis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

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References

- 1. medchemexpress.com [medchemexpress.com]
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